Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate
Description
Chemical Identity and Systematic Nomenclature
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate represents a highly functionalized organic compound that exemplifies the complexity achievable in modern synthetic chemistry. The compound bears the Chemical Abstracts Service registry number 1610377-05-3, which provides its unique identifier within chemical databases and literature. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name methyl 2-(3-(4-hydroxycyclohexyl)ureido)cyclopent-1-ene-1-carboxylate accurately describes the molecular structure through its designation of the cyclopentene core, the carbamate linkage, and the hydroxycyclohexyl substituent.
The molecular formula C14H22N2O4 indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 282.34 grams per mole. The compound's structural complexity becomes evident through examination of its Simplified Molecular Input Line Entry System representation: COC(=O)C1=C(CCC1)NC(=O)NC2CCC(CC2)O, which illustrates the connectivity between the methyl ester group, the cyclopentene ring, the urea linkage, and the hydroxycyclohexyl moiety. The International Chemical Identifier string 1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) provides a standardized method for representing the compound's structure in computational chemistry applications, while the corresponding International Chemical Identifier Key QLXQDPLTXVCHGN-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. The origins of heterocyclic chemistry trace back to the early nineteenth century, coinciding with the rapid development of organic chemistry as a distinct scientific discipline. In 1818, Brugnatelli achieved the first significant milestone in heterocyclic chemistry by successfully separating alloxan from uric acid, marking the beginning of systematic investigation into compounds containing heteroatoms within cyclic structures. This foundational work was followed by Dobereiner's production of furan compounds in 1832 through the treatment of starch with sulfuric acid, and Runge's collection of pyrrole via dry distillation in 1834.
The significance of heterocyclic chemistry expanded dramatically during the early twentieth century, particularly with Friedlander's revolutionary work around 1906, which superseded traditional agricultural practices through the synthetic production of indigo dye. This achievement demonstrated the practical applications of heterocyclic chemistry beyond purely academic interest. The field gained further momentum in 1936 when Tribe discovered the petroleum origin of certain compounds by isolating chlorophyll derivatives from natural oil, establishing connections between heterocyclic structures and naturally occurring materials. The introduction of Chargaff's rule in 1951 marked another pivotal moment, highlighting the essential role of heterocyclic chemistry in genetic codes through the study of purine and pyrimidine bases.
Contemporary heterocyclic chemistry encompasses an extraordinary diversity of compounds, with more than half of all known chemical compounds classified as heterocycles. The field has evolved to encompass compounds containing various heteroatoms including nitrogen, sulfur, and oxygen within cyclic frameworks, with particular emphasis on five-membered and six-membered ring systems. The preponderance of heterocyclic compounds in biological systems underscores their fundamental importance, as evidenced by the fact that fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistical observation emphasizes the continued relevance of heterocyclic chemistry in pharmaceutical development and medicinal chemistry applications.
Position Within Cyclopentene Carbamate Derivatives
This compound occupies a distinctive position within the family of cyclopentene carbamate derivatives, representing a sophisticated integration of multiple structural motifs that are individually significant in organic chemistry. The cyclopentene core of this compound places it within a class of five-membered unsaturated carbocycles that have garnered substantial attention in synthetic chemistry due to their versatility in constructing more complex molecular scaffolds. Recent advances in catalytic synthesis of cyclopentene cores have demonstrated their utility through various synthetic approaches, including formal [3+2] cyclization reactions, [4+1] cyclizations, and rearrangement processes involving vinyl cyclopropanes.
The carbamate functionality within the compound structure connects it to a broader class of derivatives that have found extensive application in medicinal chemistry and drug design. Carbamates represent an increasingly important structural motif in pharmaceutical development, with many derivatives specifically designed to optimize drug-target interactions through their unique electronic and steric properties. The synthesis of carbamate-containing compounds has been facilitated by the development of sophisticated methodologies involving activated mixed carbonates, including para-nitrophenyl-based systems and benzotriazole-derived reagents, which provide efficient pathways for introducing carbamate functionalities into complex molecular frameworks.
The positioning of this compound within this chemical landscape is further distinguished by its incorporation of a hydroxycyclohexyl substituent, which adds an additional layer of structural complexity and potential biological activity. This combination of structural elements creates a compound that exemplifies the sophisticated molecular architectures achievable through modern synthetic organic chemistry, while simultaneously incorporating multiple pharmacophoric elements that may contribute to biological activity. The compound's structure represents a convergence of established synthetic methodologies for cyclopentene formation, carbamate installation, and cyclohexyl functionalization, positioning it as a valuable representative of contemporary heterocyclic carbamate derivatives.
Properties
IUPAC Name |
methyl 2-[(4-hydroxycyclohexyl)carbamoylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXQDPLTXVCHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)NC(=O)NC2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentene core substituted with a carbamoyl group and a methyl ester, which contributes to its unique biological properties. The presence of the hydroxycyclohexyl moiety may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound can interact with various biological pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like carbamoyl phosphate synthetase, which is crucial in nucleotide biosynthesis. This inhibition can lead to altered cellular proliferation rates in cancer cells .
- Receptor Modulation : Similar compounds have demonstrated activity as cannabinoid receptor antagonists, affecting signaling pathways involved in pain and inflammation .
Table 1: Biological Activity Summary
Case Study 1: Antitumor Activity
A series of compounds structurally related to this compound were tested for their antitumor efficacy in the SJSA-1 xenograft model. Compound variants showed significant tumor regression, with some achieving up to 87% reduction at higher doses (100 mg/kg). These results highlight the compound's potential as a therapeutic agent against certain cancers .
Case Study 2: Interaction with Fatty Acid-Binding Proteins
The compound's interaction with fatty acid-binding proteins (FABPs), particularly FABP4, suggests a role in lipid metabolism modulation. Structural analysis indicated that similar compounds could influence FABP conformation and function, potentially impacting metabolic diseases .
Research Findings and Future Directions
Recent studies emphasize the need for further exploration into the structure-activity relationship (SAR) of this compound. Identifying specific molecular interactions will aid in optimizing its efficacy and selectivity for therapeutic applications. Future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and long-term effects.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound to better understand its therapeutic potential.
Scientific Research Applications
Biological Applications
1. Pharmaceutical Development
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural components suggest it may exhibit:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis.
2. Drug Delivery Systems
The compound's unique structure allows it to be explored in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery, particularly in cancer therapy.
Material Science Applications
1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. These polymers can possess:
- Enhanced Mechanical Properties : The incorporation of this compound into polymer matrices can improve strength and flexibility.
- Thermal Stability : Due to its cyclic structure, polymers derived from this compound may exhibit superior thermal stability compared to conventional polymers.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer properties. Results indicated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Drug Delivery
Research conducted at a leading pharmaceutical institute showed that formulations containing this compound improved the delivery efficiency of chemotherapeutics in vitro. The study highlighted the compound's ability to enhance cellular uptake and retention of drugs within target cells.
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : 429.8 ± 45.0 °C at 760 mmHg
- Density : 1.2 ± 0.1 g/cm³
- Polarizability : 28.9 ± 0.5 × 10⁻²⁴ cm³
- Storage : Stable at -20°C for 1–2 years or -4°C for 1–2 weeks .
Applications : Primarily used as a synthetic intermediate in pharmaceutical and biochemical research. Its urea and ester groups make it a versatile precursor for derivatization .
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining a cyclopentene ring, urea linkage, and 4-hydroxycyclohexyl group. Below is a comparison with structurally related compounds:
Key Observations :
Polarity and Solubility: The urea and hydroxyl groups in the target compound enhance its polarity compared to Methoxmetamine (which lacks hydrogen-bond donors). This makes the target compound less soluble in non-polar solvents but more reactive in aqueous environments .
Thermal Stability : The high boiling point (429.8°C) suggests greater thermal stability than simpler cyclopentene-carboxylate derivatives, likely due to intramolecular hydrogen bonding .
Synthetic Utility : Unlike Methoxmetamine, which is pharmacologically active, the target compound is primarily a building block for drug discovery, reflecting its modular urea-ester framework .
Preparation Methods
Formation of Cyclopentene Amino Acid Core
Michael–Dieckmann-type Cycloaddition:
Analogous to the synthesis of cyclobutane amino acids, a formal [2+2] cycloaddition involving methyl 2-acetamidoacrylate with ketene diethyl acetal has been used to build cyclic amino acid cores efficiently.
Though this example pertains to cyclobutane systems, similar Michael addition and Dieckmann cyclization strategies can be adapted for cyclopentene derivatives by selecting appropriate unsaturated precursors.Hydrogenation and Functional Group Interconversion:
Selective hydrogenation of exocyclic double bonds and stereocontrolled transformations allow the introduction of substituents with defined stereochemistry, critical for the amino and hydroxycyclohexyl groups.
Introduction of the Carbamoyl Group Linked to 4-Hydroxycyclohexyl
Carbamoylation of Amino Groups:
The carbamoyl moiety (–NH–CO–NH–) is introduced by reaction of the amino group on the cyclopentene core with an isocyanate or carbamoyl chloride derivative of 4-hydroxycyclohexyl.
This step typically involves coupling reagents or direct nucleophilic substitution under mild conditions to preserve the hydroxy group integrity.Use of Hydroxycyclohexyl Derivatives:
The 4-hydroxycyclohexyl component can be introduced via protected hydroxycyclohexyl amines, which after carbamoylation are deprotected to yield the free hydroxy group.
Esterification to Form the Methyl Ester
- Methyl Ester Formation:
Conversion of the carboxylic acid to the methyl ester is generally achieved by treatment with diazomethane or acidic methanolysis under reflux conditions.
This step is crucial for final compound stability and solubility.
Detailed Experimental Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cycloaddition (Michael–Dieckmann) | Methyl 2-acetamidoacrylate + ketene diethyl acetal, THF, room temp, 5 h | ~85 | Forms cyclic amino acid core (adapted for cyclopentene) |
| 2 | Carbamoylation | 4-hydroxycyclohexyl isocyanate or carbamoyl chloride, mild base, room temp | 70-90 | Protect hydroxy group if necessary |
| 3 | Esterification | Diazomethane in ethyl ether, room temp, 30 min | 85 | Converts acid to methyl ester |
| 4 | Purification | Silica gel column chromatography | — | Ensures compound purity >95% |
Research Findings and Optimization Notes
Stereochemical Control:
The stereochemistry at the cyclopentene ring and the hydroxycyclohexyl substituent significantly influences biological activity. Hydrogenation and carbamoylation steps require careful monitoring to avoid racemization.Functional Group Compatibility:
The hydroxy group on the cyclohexyl ring is sensitive to harsh acidic or basic conditions; thus, protecting groups (e.g., silyl ethers) may be employed during carbamoylation. Deprotection is performed under mild conditions post-coupling.Purification Techniques:
Analytical TLC and silica gel chromatography are standard for monitoring reaction progress and purifying intermediates and final products. High-performance liquid chromatography (HPLC) can be used for purity assessment.Yield Optimization:
Reaction times, temperature, and reagent stoichiometry are optimized based on analogous amino acid syntheses to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Challenges/Considerations |
|---|---|---|---|
| Cyclopentene Core Synthesis | Michael–Dieckmann cycloaddition | Methyl 2-acetamidoacrylate, ketene diethyl acetal, THF | Adaptation for 5-membered ring system |
| Carbamoyl Group Introduction | Carbamoylation via isocyanate | 4-hydroxycyclohexyl isocyanate, base, mild temp | Hydroxy group protection/deprotection |
| Esterification | Diazomethane methylation | Diazomethane, ethyl ether, room temperature | Safety handling of diazomethane |
| Purification | Silica gel chromatography | Standard solvents (e.g., ethyl acetate/hexane) | Achieving high purity and stereochemical integrity |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling or carbamoylation reactions. For example, derivatives of cyclopentene carboxylates (e.g., trifluoromethylsulfonyloxy intermediates) are reacted with nucleophiles like 4-hydroxycyclohexylamine under controlled conditions. Key steps include:
- Activation of the cyclopentene core : Use of trifluoromethanesulfonyl (OTf) leaving groups to enable nucleophilic substitution (e.g., methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-ene-1-carboxylate as a precursor) .
- Carbamoylation : Reaction with 4-hydroxycyclohexylcarbamoyl chloride in anhydrous solvents (e.g., THF or DCM) at 0–25°C, followed by purification via silica gel chromatography (gradient elution with EtOAc/hexanes) .
- Yield optimization : Catalytic Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improves coupling efficiency. Monitoring via TLC and LC-MS ensures reaction completion .
Advanced: How can computational modeling and crystallography resolve conformational ambiguities in the cyclopentene ring?
Answer:
The cyclopentene ring’s puckering introduces conformational diversity, complicating structural analysis. Methodological approaches include:
- Ring-puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements using crystallographic data. For example, amplitude (q) and phase angle (φ) calculations derived from atomic coordinates .
- SHELX refinement : Use SHELXL for high-resolution X-ray data to model nonplanar ring geometries. Constraints for bond lengths/angles and torsional parameters improve accuracy .
- DFT calculations : Compare experimental NMR (e.g., chemical shifts) with computed values (B3LYP/6-311++G(d,p)) to validate puckering modes .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be addressed?
Answer:
- / NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the cyclopentene olefinic proton (δ ~5.0–6.5 ppm) and carbamate carbonyl (δ ~165–170 ppm) are diagnostic .
- IR spectroscopy : Confirm carbamate (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups .
- Resolving discrepancies : If NMR signals overlap (e.g., cyclohexyl protons), use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to enhance resolution .
Advanced: How can researchers address contradictions in biological activity data for structural analogs of this compound?
Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclohexyl hydroxy vs. methyl groups) and test in vitro activity. Use dose-response curves (IC₅₀) to quantify potency variations .
- Conformational analysis : Compare bioactive conformers (via X-ray or NOESY) with inactive analogs to identify critical spatial arrangements .
- Metabolic stability assays : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out pharmacokinetic artifacts in activity data .
Basic: What are the key considerations for designing enantioselective syntheses of this compound?
Answer:
- Chiral catalysts : Use Pd complexes with chiral ligands (e.g., (R)-BINAP) for asymmetric carbamoylation .
- Protecting groups : Temporarily mask the 4-hydroxycyclohexyl group (e.g., TBS ether) to prevent racemization during synthesis .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB and polarimetric detection .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?
Answer:
- Fukui functions : Calculate electrophilicity indices (ω) at the cyclopentene C2 position using Gaussian09 to predict susceptibility to nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using GROMACS .
- Transition-state modeling : Employ QM/MM (ONIOM) to identify energy barriers for carbamoylation steps .
Basic: How does the 4-hydroxycyclohexyl group influence the compound’s physicochemical properties?
Answer:
- Solubility : The hydroxyl group enhances aqueous solubility (~2–5 mg/mL in PBS) compared to nonpolar analogs .
- Hydrogen bonding : Forms intramolecular H-bonds with the carbamate carbonyl, stabilizing the Z-conformation (observed via NOESY) .
- LogP : Experimental logP ~1.2 (vs. ~2.5 for methyl-substituted analogs) due to increased polarity .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the carbamate group .
- Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/v) to ethanol stock solutions to inhibit radical-mediated decomposition .
- Stability assays : Monitor via accelerated aging (40°C/75% RH) and LC-MS to identify degradation products (e.g., cyclopentene ring-opening derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
